molecular formula C26H19NO7 B11055980 N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11055980
M. Wt: 457.4 g/mol
InChI Key: WUPAVQASCDFANP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzodioxole group, a methoxyphenyl group, and a furochromene core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling with the furochromene core under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide include other heterocyclic compounds with benzodioxole, methoxyphenyl, and furochromene groups. Examples include:

  • N-(1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
  • N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H19NO7

Molecular Weight

457.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C26H19NO7/c1-30-16-9-6-14(7-10-16)21-22-23(17-4-2-3-5-18(17)33-26(22)29)34-24(21)25(28)27-15-8-11-19-20(12-15)32-13-31-19/h2-12,21,24H,13H2,1H3,(H,27,28)

InChI Key

WUPAVQASCDFANP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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